molecular formula C₁₁H₂₀N₂O₈ B1145231 9-Amino-N-acetylneuraminic acid CAS No. 112037-47-5

9-Amino-N-acetylneuraminic acid

Cat. No. B1145231
M. Wt: 308.29
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of 9-Amino-N-acetylneuraminic acid and its derivatives involves complex chemical reactions, starting from N-acetylneuraminic acid as a common material. Methods include derivatization reactions leading to thiocarbonate derivatives, further transformed into deoxy derivatives through reductive steps, and finally yielding desired compounds like 9-deoxy-, 7,9-dideoxy-, and 4,7,9-trideoxy-N-acetylneuraminic acids (Schreiner, E., Christian, R., & Zbiral, E., 1990).

Molecular Structure Analysis

The molecular structure of 9-Amino-N-acetylneuraminic acid is characterized by its nine-carbon backbone and the presence of an amino group, making it distinct from other sialic acid derivatives. Its structure is pivotal for its biological functions and interaction with other molecules.

Chemical Reactions and Properties

9-Amino-N-acetylneuraminic acid undergoes various chemical reactions, including esterification and acetylation, influencing its interaction with enzymes and biological systems. Its chemical properties, such as reactivity towards CMP-sialate synthase, are significant for its biological roles (Schreiner, E., et al., 1990).

Scientific Research Applications

  • Viral Infection Mechanisms : N-acetyl-9-O-acetylneuraminic acid serves as a receptor determinant for bovine coronavirus (BCV) to infect cultured cells, demonstrating its role in the mechanisms of viral infection (Schultze & Herrler, 1992).

  • Presence in Mammalian Cells : This compound is identified as the almost exclusive sialic acid on BALB/c mouse erythrocytes, highlighting its presence in mammalian cells (Reuter et al., 1980).

  • Biomarker for Diseases : Acetylated sialic acid derivatives like N-acetyl-9-O-acetylneuraminic acid are explored as potential biomarkers for diseases such as cardiovascular disease, diabetes, and cancer (Cheeseman et al., 2021).

  • Sialic Acid Synthesis and Function : Studies on sialic acid synthesis, including N-acetylneuraminic acid, reveal insights into its roles in immune responses and bacterial pathogenesis (Hao et al., 2005).

  • Chemical Biology Studies : Chemical biology approaches to studying sialic acids, including 9-O-acetyl-N-acetylneuraminic acid, address challenges such as instability and reveal insights into biological phenomena like immune responses and tumor immunology (Khedri et al., 2017).

  • Role in Hematopoietic and Non-hematopoietic Cells : The enzyme sialic acid-specific 9-O-acetylesterase, which acts on N-acetyl-9-O-acetylneuraminic acid, shows expression patterns in various cell types, revealing its biological significance in different cellular contexts (Stoddart et al., 1996).

  • Characterization in Glycobiology : Purification and characterization studies of enzymes like N-acetylneuraminic acid-9-phosphate synthase from rat liver provide insights into the metabolic pathways and roles of sialic acids in glycobiology (Chen et al., 2002).

Safety And Hazards

In case of accidental release, it is advised to avoid dust formation, breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas .

Future Directions

Recent advancements in synthetic biology, protein, and metabolic engineering have encouraged NeuAc biosynthesis methods, such as whole-cell catalysis and de novo NeuAc biosynthesis . The main challenges of Neu5Ac de novo biosynthesis, such as screening and engineering of key enzymes, identifying exporters of intermediates and Neu5Ac, and balancing cell growth and biosynthesis, have been discussed .

properties

IUPAC Name

(4S,5R,6R)-5-acetamido-6-[(1R,2R)-3-amino-1,2-dihydroxypropyl]-2,4-dihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O8/c1-4(14)13-7-5(15)2-11(20,10(18)19)21-9(7)8(17)6(16)3-12/h5-9,15-17,20H,2-3,12H2,1H3,(H,13,14)(H,18,19)/t5-,6+,7+,8+,9+,11?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSFLJKJWZHEYMD-LUWBGTNYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CN)O)O)(C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](CC(O[C@H]1[C@@H]([C@@H](CN)O)O)(C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Amino-N-acetylneuraminic acid

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